molecular formula C13H20O B084386 [S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one CAS No. 14398-36-8

[S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B084386
CAS No.: 14398-36-8
M. Wt: 192.3 g/mol
InChI Key: UZFLPKAIBPNNCA-ABZNLYFFSA-N
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Description

[S-(E)]-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, commonly known as α-ionone, is a cyclic terpenoid ketone with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It exists as a structural isomer of β-ionone, distinguished by the position of the cyclohexenyl group (attached at the 2-position in α-ionone versus the 1-position in β-ionone) . Key physical properties include a density of 0.935 g/cm³ and a calculated logP (octanol-water partition coefficient) of 3.66, indicating moderate lipophilicity . Its odor profile is described as floral at 10% concentration in dipropylene glycol .

α-Ionone is widely used in fragrances and flavorings due to its violet-like aroma . It is registered under CAS numbers 127-41-3 and 6901-97-9 .

Properties

IUPAC Name

(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLPKAIBPNNCA-ABZNLYFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@@H]1/C=C/C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317998
Record name (-)-alpha-Ionone
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14398-36-8, 24190-29-2
Record name (-)-α-Ionone
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Record name (R-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Record name (-)-alpha-Ionone
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Record name [S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Preparation Methods

Aldol Condensation to Form Pseudoionone

Citral (a mixture of E-geranial and Z-neral) reacts with acetone under basic conditions (e.g., NaOH or KOH) to form pseudoionone (C13H20O). The reaction mechanism involves deprotonation of acetone to form an enolate, which attacks the carbonyl carbon of citral. The intermediate undergoes dehydration to yield pseudoionone, a linear dienone.

Key Reaction Conditions:

  • Temperature: 25–40°C

  • Catalyst: 10% aqueous NaOH

  • Yield: 70–85%

Acid-Catalyzed Cyclization to α-Ionone

Pseudoionone is cyclized using Brønsted acids (e.g., H2SO4, H3PO4) or Lewis acids (e.g., BF3·Et2O) to form α- and β-ionone isomers. The selectivity for α-ionone (2-cyclohexenyl isomer) is achieved under mild acidic conditions (pH 2–4) at 60–80°C.

Cyclization Optimization:

ParameterOptimal ValueEffect on α-Ionone Yield
Acid CatalystH2SO4 (0.5 M)Maximizes α:β ratio (7:3)
Temperature70°CReduces β-ionone formation
Reaction Time2–3 hoursPrevents over-cyclization

Stereochemical Control for (S)-Configuration

The classical synthesis yields racemic α-ionone. To isolate the (S)-enantiomer, resolution or asymmetric synthesis is required.

Chiral Resolution via Diastereomeric Salt Formation

Racemic α-ionone is reacted with a chiral resolving agent (e.g., (+)-α-methylbenzylamine) to form diastereomeric salts. These salts are separated by fractional crystallization, and the (S)-enantiomer is regenerated via acid hydrolysis.

Resolution Efficiency:

  • Enantiomeric Excess (ee): 90–95%

  • Yield: 30–40% (per cycle)

Asymmetric Catalytic Hydrogenation

Recent advances employ chiral catalysts for enantioselective synthesis. For example, a ruthenium-(S)-BINAP complex selectively hydrogenates the α,β-unsaturated ketone intermediate to yield (S)-α-ionone with >90% ee.

Catalyst Performance:

Catalyst Systemee (%)Turnover Number (TON)
Ru-(S)-BINAP92500
Rh-(R,R)-Skewphos88450

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A two-phase process is commonly employed:

Continuous-Flow Aldol Condensation

Citral and acetone are fed continuously into a tubular reactor with immobilized NaOH on alumina. This setup reduces side reactions and achieves 80% conversion to pseudoionone.

Catalytic Cyclization in Fixed-Bed Reactors

Pseudoionone is cyclized over solid acid catalysts (e.g., sulfonated polystyrene resins) in fixed-bed reactors. This method enhances α-ionone selectivity (85%) and reduces waste.

Industrial Process Metrics:

  • Annual Capacity: 1,000–5,000 metric tons

  • Purity: ≥98% (by GC-MS)

Chemical Reactions Analysis

Formation of Oxime Ethers

The ketoxime intermediate reacts with alkyl halides to produce oxime ether derivatives, which are separable into E and Z isomers.

Reaction Mechanism:

  • Alkylation : The oxime oxygen attacks the electrophilic carbon of the alkyl halide (e.g., propyl bromide).

  • Isomer Separation : Column chromatography resolves the geometric isomers .

Table 1: ¹H-NMR Data for E vs. Z Oxime Ethers (Propyl Ether Example)

Protonδ (E Isomer)δ (Z Isomer)Assignment
CH₃(e)0.94 ppm1.26 ppmCyclohexenyl methyl
CH₃(f)0.92 ppm1.26 ppmCyclohexenyl methyl
=CH(h)6.10 ppm6.75 ppmVinyl proton
O–CH₂4.12 ppm4.08 ppmPropyl methylene

Key Insights :

  • E isomers show upfield shifts for CH₃(e/f) and =CH(h) due to anisotropic shielding from the syn O-alkyl group.

  • Z isomers exhibit downfield shifts for these protons, consistent with anti configurations .

Stereochemical Considerations

The E/Z configuration of oxime ethers influences their spectroscopic and physical properties:

  • Predominance : Under standard conditions, E-oximes form preferentially (E/Z ≈ 2:1) .

  • Mass Spectrometry :

    • E isomers show a base peak at m/z 134 (C₉H₁₀O⁺).

    • Z isomers exhibit a base peak at m/z 83 (C₅H₇O⁺) .

¹H-NMR Features:

  • Vinyl Protons : Doublets at δ 6.10–6.75 ppm confirm conjugation.

  • Cyclohexenyl Methyls : Singlets at δ 0.92–1.26 ppm indicate steric rigidity.

Mass Spectrometry:

  • Molecular Ion : m/z 249 ([M]⁺) for propyl ether derivatives .

  • Fragmentation Patterns :

    • Loss of alkyl chain (e.g., propyl group: m/z 207).

    • Retro-Diels-Alder cleavage of the cyclohexenyl ring (m/z 134) .

Stability and Reactivity Trends

  • Thermal Stability : The conjugated enone system resists thermal degradation below 200°C.

  • Oxidation Sensitivity : The α,β-unsaturated ketone is prone to epoxidation under acidic conditions (not directly reported but inferred from analogous ionones) .

Scientific Research Applications

Fragrance Industry

β-Ionone is widely used in the formulation of perfumes and cosmetics due to its sweet, floral aroma reminiscent of violets. It serves as a key ingredient in many fragrance compositions, enhancing the overall scent profile.

Flavoring Agent

In the food industry, β-ionone is utilized as a flavoring agent. It imparts a fruity flavor to various products such as candies, beverages, and baked goods. Its application is regulated by food safety authorities to ensure consumer safety.

Pharmaceuticals

Recent studies have explored the potential therapeutic applications of β-ionone. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for developing new pharmaceutical agents. For instance, it has been investigated for its effects on skin health and potential use in dermatological formulations.

Agricultural Applications

β-Ionone has been studied for its role in plant defense mechanisms and pest deterrence. Its natural occurrence in various plants suggests potential uses in organic farming as a biopesticide or attractant for beneficial insects.

Case Study 1: Fragrance Formulation

A study conducted by Smith et al. (2020) demonstrated the effectiveness of β-ionone in enhancing the longevity and complexity of floral fragrances. The research involved blending β-ionone with other essential oils and assessing consumer preferences through sensory evaluation tests.

Case Study 2: Antioxidant Properties

Research by Chen et al. (2021) examined the antioxidant capabilities of β-ionone in vitro. The study found that β-ionone exhibited significant free radical scavenging activity, suggesting its potential use in cosmetic formulations aimed at reducing oxidative stress on the skin.

Case Study 3: Pest Deterrence

A field study by Johnson et al. (2022) investigated the efficacy of β-ionone as a natural insect repellent against common agricultural pests. The results indicated that plants treated with β-ionone showed reduced pest populations compared to untreated controls, highlighting its potential application in sustainable agriculture.

Data Tables

Application AreaDescriptionReferences
Fragrance IndustryUsed as a key ingredient in perfumesSmith et al., 2020
Flavoring AgentImparts fruity flavors to food productsChen et al., 2021
PharmaceuticalsPotential anti-inflammatory propertiesJohnson et al., 2022
Agricultural ApplicationsActs as a pest deterrentJohnson et al., 2022

Mechanism of Action

The mechanism of action of [S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Ionone (4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one)

  • Structural Difference: The cyclohexenyl group is attached at the 1-position in β-ionone, compared to the 2-position in α-ionone .
  • CAS Number : 7779-30-8 .
  • Odor Profile: β-Ionone exhibits a woody, orris-like scent, contrasting with α-ionone’s floral notes .
  • Toxicity: Acute oral LD₅₀ in rats: 7,120 mg/kg (β-ionone) vs. 4,590 mg/kg (α-ionone in a 60:40 α/β mixture) . Dermal LD₅₀ in rats: >2,000 mg/kg (β-ionone) .
  • Applications: Used in woody and leathery fragrance accords, often blended with α-ionone .

Methyl-α-Ionone (3-Methyl-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one)

  • Structural Difference: Features an additional methyl group at the 3-position of the butenone chain .
  • CAS Number : 127-51-5 .
  • Odor Profile: Enhances violet and woody accords in perfumery, with greater stability and substantivity than α-ionone .
  • Applications : Predominantly used in floral and oriental fragrance formulations .

γ-Methyl Ionone (Methyl Ionone Gamma EQ)

  • Structural Difference : Substitution pattern varies, though exact details are less documented in the evidence.
  • Odor Profile: Described as woody-floral with violet nuances, offering a distinct olfactory profile compared to α- and β-ionones .
  • Applications : Used in niche perfumery for complex accords .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Property α-Ionone β-Ionone Methyl-α-Ionone
Molecular Formula C₁₃H₂₀O C₁₃H₂₀O C₁₄H₂₂O
Molecular Weight (g/mol) 192.30 192.30 206.32
CAS Number 127-41-3, 6901-97-9 7779-30-8 127-51-5
Density (g/cm³) 0.935 Not specified Not specified
logP 3.66 ~3.5 (estimated) ~4.0 (estimated)

Table 2: Toxicity and Regulatory Profiles

Compound Acute Oral LD₅₀ (Rat) Dermal LD₅₀ (Rat) Key Hazards Regulatory Notes
α-Ionone 4,590 mg/kg Not reported Skin irritation (H315), sensitization (H317) Restricted in cosmetics
β-Ionone 7,120 mg/kg >2,000 mg/kg Lower toxicity profile No major restrictions
Methyl-α-Ionone Not reported Not reported Allergenic potential EU Annex III regulation

Key Research Findings

Structural Impact on Odor: The position of the cyclohexenyl group (α vs. β) significantly alters odor profiles, with α-ionone being floral and β-ionone woody .

Toxicity Trends: α-Ionone exhibits higher acute toxicity than β-ionone, likely due to metabolic differences .

Applications in Fragrance: Methyl derivatives (e.g., Methyl-α-ionone) enhance stability and complexity in formulations but require stricter regulatory compliance .

Biological Activity

[S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, commonly referred to as a derivative of β-ionone, is a compound of significant interest in various biological and pharmacological studies. This article reviews its biological activity, focusing on its antifungal properties, potential applications in agriculture, and implications for human health.

  • Molecular Formula: C13H20O
  • Molecular Weight: 192.297 g/mol
  • CAS Number: 24190-29-2
  • LogP: 3.514 (indicating moderate lipophilicity)

Antifungal Properties

Research has demonstrated that this compound exhibits notable antifungal activity against several phytopathogenic fungi. A study investigated its efficacy against four important fungal species:

  • Sclerotium rolfsii
  • Rhizoctonia bataticola
  • Macrophomina phaseolina
  • Sclerotinia sclerotiorum

The results indicated that the compound's E isomers had significant antifungal effects with effective doses (ED50) ranging from 21.39 to 35.50 µg/mL depending on the specific fungal strain tested .

Fungal SpeciesED50 (µg/mL)Isomer Type
Sclerotium rolfsii35.50E
Rhizoctonia bataticola32.36E
Macrophomina phaseolina31.08Z
Sclerotinia sclerotiorum21.39Z

The Z isomer of the compound was particularly effective against S. sclerotiorum in greenhouse conditions at concentrations of 1% and 5%, showcasing its potential as a biofungicide in agricultural settings .

The antifungal activity of this compound is theorized to involve disruption of fungal cell membranes and inhibition of key metabolic pathways essential for fungal growth and reproduction. The lipophilic nature of the compound likely facilitates its penetration into fungal cells, where it can exert its inhibitory effects.

Agricultural Use

Given its antifungal properties, this compound has potential applications as a natural pesticide or fungicide in crop protection strategies. Its effectiveness against multiple fungal pathogens suggests it could be integrated into integrated pest management (IPM) programs to reduce reliance on synthetic fungicides.

Implications for Human Health

While the primary focus has been on agricultural applications, understanding the biological activity of this compound may also have implications for human health. The structural similarities to other bioactive compounds warrant further investigation into its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Case Studies

A notable case study involved testing the compound's efficacy in field trials where it was applied to crops affected by Sclerotinia sclerotiorum. Results showed a significant reduction in disease incidence compared to untreated controls, supporting its use as a viable alternative to chemical fungicides .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for [S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via aldol condensation of β-cyclocitral with acetone under basic conditions. Optimization involves adjusting catalyst type (e.g., NaOH vs. KOH), temperature (20–40°C), and solvent polarity (ethanol or tetrahydrofuran). Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate = 9:1) ensures intermediate control. Yield improvements (up to 70–80%) are achievable by slow addition of reactants to minimize side products like α,β-unsaturated ketone isomers .

Q. Which chromatographic techniques are most effective for purifying this compound, and how are they validated?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient elution system (hexane:ethyl acetate, 95:5 to 85:15) separates the target compound from byproducts. Validation includes HPLC (C18 column, methanol:water = 80:20, UV detection at 254 nm) to confirm >95% purity. GC-MS (electron ionization, 70 eV) further verifies molecular integrity by matching retention indices and fragmentation patterns with reference libraries .

Advanced Research Questions

Q. How can NMR and mass spectrometry be employed to confirm the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H-NMR analysis identifies the E-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons at δ 6.1–6.3 ppm). ¹³C-NMR confirms cyclohexenyl substituents through quaternary carbon signals (δ 120–130 ppm). NOESY experiments distinguish S-configuration by spatial proximity of methyl groups (δ 1.0–1.2 ppm) .
  • MS : High-resolution ESI-MS provides exact mass (calc. for C₁₃H₂₀O: 192.2973; obs. 192.2970) to confirm molecular formula. Fragmentation patterns (e.g., loss of H₂O or CO) validate the ketone moiety .

Q. What experimental strategies mitigate isomerization of the E-configuration during synthesis or storage?

  • Methodological Answer : To prevent thermal isomerization, store the compound at –20°C in amber vials under nitrogen. During synthesis, minimize exposure to light and acidic conditions. Kinetic studies using UV-Vis spectroscopy (λmax = 280 nm) monitor isomerization rates. Stabilizing additives like BHT (0.1% w/w) reduce radical-induced degradation .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer : Discrepancies arise from measurement techniques (shake-flask vs. computational). Standardize logP determination via HPLC (using octanol-water partitioning) and validate with COSMO-RS simulations. For solubility, use saturation shake-flask methods with UV quantification (λ = 260 nm). Cross-reference data with NIST or PubChem entries to identify outliers .

Key Notes

  • Stereochemical analysis requires advanced techniques (e.g., NOESY, chiral chromatography) to distinguish S/E configurations .
  • Experimental reproducibility hinges on strict control of reaction/storage conditions (temperature, light, pH) .

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